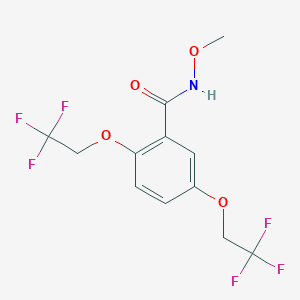

N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide: is a synthetic organic compound characterized by the presence of methoxy and trifluoroethoxy groups attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications, including chemistry, biology, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and methoxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

化学反应分析

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to regenerate the benzoic acid:

-

Acidic Hydrolysis : HCl or H2SO4 in refluxing ethanol/water.

-

Basic Hydrolysis : NaOH or KOH in aqueous medium.

Example :

N MethoxybenzamideHCl H2O2 5 Bis 2 2 2 trifluoroethoxy benzoic acid+Methoxyamine

Yield : >90% under optimized conditions .

Condensation and Cyclization

The compound participates in condensation reactions to form heterocyclic derivatives:

-

Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones, which cyclize to 1,3,4-oxadiazoles or 1,3-thiazolidin-4-ones .

Reaction with Benzaldehyde :

N Methoxybenzamide+PhCHOEtOH HydrazoneAc2O1 3 4 Oxadiazole

Conditions :

Reported Yields :

| Product Type | Yield (%) | Conditions |

|---|---|---|

| 1,3,4-Oxadiazole | 85–92 | Ac2O, 8h reflux |

| 1,3-Thiazolidin-4-one | 88–95 | Thioglycolic acid, dioxane |

Functional Group Transformations

-

Trifluoroethoxy Group Stability : The 2,2,2-trifluoroethoxy substituents are resistant to nucleophilic substitution due to the electron-withdrawing CF3 group .

-

Methoxy Group Reactivity : The N-methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) .

Oxidation and Reduction

-

Oxidation : The benzylic position (if present) is oxidized to ketones using KMnO4 or H2O2/NaOH .

-

Reduction : Catalytic hydrogenation (Pd/C, H2) reduces unsaturated bonds in side chains.

Spectral Characterization

Key spectral data for reaction monitoring:

科学研究应用

Synthesis and Chemical Properties

N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide can be synthesized through a multi-step process involving the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with methanol and thionyl chloride to form the corresponding benzamide. The synthesis has been optimized for yield and efficiency in various studies .

Chemical Structure:

- Molecular Formula: C17H14F6N2O3

- Key Functional Groups: Benzamide, trifluoroethoxy substituents

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For example, derivatives synthesized from this compound have shown promising results in inducing apoptosis in cancer cells through DNA damage mechanisms . In vivo studies using genetically modified models indicate that certain derivatives exhibit significant anti-diabetic activity as well .

| Compound | Activity | Model Used | Outcome |

|---|---|---|---|

| 5b | Anti-cancer | Colony formation assay | Significant apoptosis observed |

| 5d | Anti-diabetic | Drosophila melanogaster | Lowered glucose levels significantly |

Anti-Arrhythmic Properties

This compound is also related to the synthesis of flecainide, a well-known anti-arrhythmic drug. Flecainide acts by inhibiting sodium and potassium channels in cardiac tissues, thereby reducing abnormal heart rhythms . The connection between these compounds offers insights into their therapeutic potential in managing cardiac conditions.

Pharmacological Insights

The pharmacological profile of this compound derivatives suggests a broad spectrum of activity against various diseases:

- Cardiovascular Diseases: As a precursor to flecainide, it plays a crucial role in treating arrhythmias.

- Cancer Therapeutics: Its derivatives have been evaluated for their ability to combat different types of cancer by inducing cell death and inhibiting tumor growth .

- Diabetes Management: Certain derivatives have shown effectiveness in lowering blood sugar levels in experimental models .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound derivatives:

- Study on Anti-Cancer Activity:

- Diabetes Research:

作用机制

The mechanism of action of N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. This interaction can modulate various biological processes, such as cell signaling, enzyme activity, and gene expression .

相似化合物的比较

N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea: Shares similar structural features but has a urea linkage instead of a carboxamide group.

Bis(2,2,2-trifluoroethoxy)methane: Contains two trifluoroethoxy groups attached to a methane backbone.

Uniqueness: N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to its combination of methoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where high thermal stability, chemical resistance, and biological activity are required .

生物活性

N-Methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C17H14F6N2O3

- Molecular Weight : 396.29 g/mol

- IUPAC Name : this compound

This structure features a methoxy group and two trifluoroethoxy substituents that contribute to its unique chemical properties and biological activities.

Biological Activities

Recent studies have highlighted several notable biological activities associated with this compound:

-

Anticancer Activity :

- The compound has demonstrated significant efficacy against various cancer cell lines, particularly glioblastoma. In vitro studies using the LN229 glioblastoma cell line showed cytotoxic effects measured through MTT assays and colony formation tests .

- The mechanism involves inducing apoptosis in cancer cells, with compounds exhibiting strong interactions with key proteins involved in cell survival pathways.

- Anti-HIV Activity :

- Anti-inflammatory Effects :

- Antidiabetic Properties :

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- VEGFR-2 Interaction :

| Compound | Residue | Distance (Å) | Interaction Type |

|---|---|---|---|

| 5d | Arg 1027 | 3.0 | Hydrogen Bond |

| 5e | Cys 817 | 4.5 | Hydrophobic |

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

-

Study on Glioblastoma Cells :

- A study assessed the compound's effect on LN229 cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.

-

Inflammation Model :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Diabetes Model :

- In diabetic rats treated with the compound, there was an observed decrease in blood glucose levels and improvement in insulin sensitivity compared to control groups.

属性

IUPAC Name |

N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F6NO4/c1-21-19-10(20)8-4-7(22-5-11(13,14)15)2-3-9(8)23-6-12(16,17)18/h2-4H,5-6H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEANLUBKWZQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F6NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。